molecular formula C11H12BrNO3 B8314828 Ethyl 4-(acetylamino)-3-bromobenzoate

Ethyl 4-(acetylamino)-3-bromobenzoate

Cat. No.: B8314828
M. Wt: 286.12 g/mol
InChI Key: JYQLZTHNGPTGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(acetylamino)-3-bromobenzoate is a benzoate ester derivative featuring a bromine atom at the para-position (C-3) and an acetylamino (-NHCOCH₃) group at the meta-position (C-4) on the aromatic ring. This compound is structurally significant due to its combination of electron-withdrawing (bromo) and hydrogen-bonding (acetylamino) substituents, which influence its physicochemical properties and reactivity. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of receptor-targeted ligands or prodrugs .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl 4-acetamido-3-bromobenzoate

InChI

InChI=1S/C11H12BrNO3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

JYQLZTHNGPTGBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include:

Compound Name Substituent (C-3) Substituent (C-4) Core Structure Notable Features
Ethyl 4-(acetylamino)-3-bromobenzoate Bromo Acetylamino Benzoate ester Hydrogen-bonding capability, polar
Ethyl 4-(aminomethyl)-3-bromobenzoate Bromo Aminomethyl (-CH₂NH₂) Benzoate ester Primary amine; prone to oxidation
Ethyl 4-bromo-3-methylbenzoate Methyl Bromo Benzoate ester Steric hindrance; hydrophobic
Ethyl 4-cyano-3-hydroxybenzoate Hydroxy (-OH) Cyano (-CN) Benzoate ester Strong electron-withdrawing groups
Ethyl 4-ethoxy-3-iodobenzoate Iodo Ethoxy (-OCH₂CH₃) Benzoate ester Halogen size (I > Br); alkoxy donor

Key Observations:

  • This increases solubility in polar solvents relative to ethyl 4-bromo-3-methylbenzoate .
  • Steric Effects: The bulky acetylamino group may hinder electrophilic substitution at C-4, unlike smaller substituents like methyl or cyano.
  • Halogen Influence : Bromine (C-3) offers moderate leaving-group ability, making the compound more reactive in nucleophilic aromatic substitution than ethyl 4-ethoxy-3-iodobenzoate, where iodine’s larger size reduces reactivity despite being a better leaving group .

Physicochemical Properties

Limited data from the provided evidence precludes direct numerical comparisons (e.g., melting points, logP). However, inferences can be made:

  • Solubility: The acetylamino group improves aqueous solubility compared to ethyl 4-bromo-3-methylbenzoate (hydrophobic methyl group) .
  • Stability: The acetylated amine in the target compound is more stable toward oxidation than the primary amine in ethyl 4-(aminomethyl)-3-bromobenzoate .

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